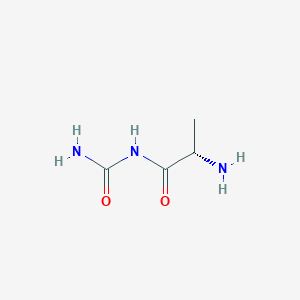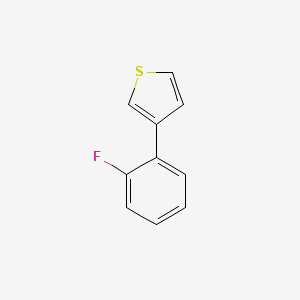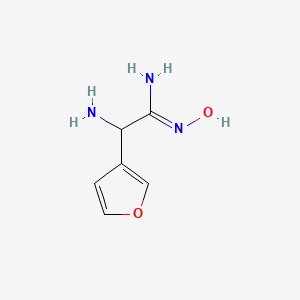![molecular formula C8H10N2 B12861097 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 4-position of the pyrrole ring distinguishes it from other pyrrolopyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylpyrrole with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
化学反応の分析
Types of Reactions
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted pyrrolopyridine derivatives with potential biological activity.
科学的研究の応用
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another pyrrolopyridine derivative with potential antileishmanial activity.
Pyrrolopyrazine derivatives: Compounds containing pyrrole and pyrazine rings, exhibiting various biological activities such as antimicrobial and antitumor properties.
Uniqueness
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h3,5,10H,2,4H2,1H3 |
InChIキー |
MNRRDQTUJKUHAW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
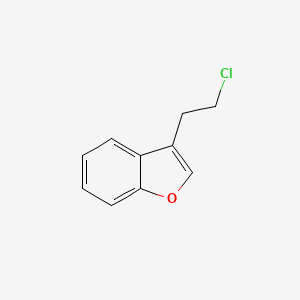
![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

![Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)
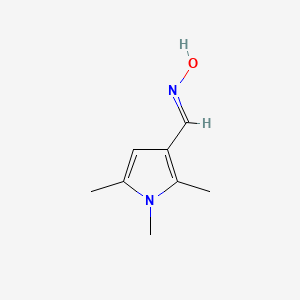
![Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol](/img/structure/B12861061.png)
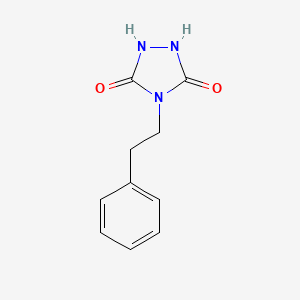
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
